Aluminium acetylsalicylate

Description

Historical Context of Acetylsalicylate Chemistry Research

The journey into the chemistry of acetylsalicylates is a story that spans millennia, beginning with the use of salicylate-containing plants in ancient civilizations. As early as 3000-1500 BC, the Sumerians and Egyptians utilized willow for its medicinal properties. pharmaceutical-journal.comlgcstandards.com The Ebers papyrus, an ancient Egyptian medical text, specifically mentions willow as an anti-inflammatory and pain reliever. pharmaceutical-journal.comlgcstandards.com Around 400 BC, the Greek physician Hippocrates administered willow leaf tea to ease pain. pharmaceutical-journal.com

The modern scientific investigation began in the 19th century. In 1828, Joseph Buchner, a professor at Munich University, successfully extracted the active ingredient from willow, producing bitter yellow crystals he named salicin. pharmaceutical-journal.comwikipedia.org This was followed by the work of French chemist Charles Frédéric Gerhardt in 1853, who was the first to chemically synthesize acetylsalicylic acid by treating sodium salicylate (B1505791) with acetyl chloride. pharmaceutical-journal.comlgcstandards.comnih.gov

Towards the end of the century, the industrialization of this new compound took shape. In 1897, Felix Hoffmann, a chemist working for the German pharmaceutical and dye company Bayer, developed a commercially viable process for synthesizing acetylsalicylic acid. pharmaceutical-journal.comwikipedia.orgnih.govtijer.org This process involved refluxing salicylic (B10762653) acid with acetic anhydride. wikipedia.org Bayer patented the process and began marketing the new drug under the trade name Aspirin (B1665792) in 1899. pharmaceutical-journal.comwikipedia.org The name "Aspirin" was derived from "A" for the acetyl group, "spir" from the plant Spiraea ulmaria (meadowsweet), a source of salicin, and "in," a common suffix for drugs at the time. pharmaceutical-journal.com

The 20th century saw a decline in aspirin's popularity with the development of other drugs like acetaminophen (B1664979) and ibuprofen. wikipedia.org However, research into its mechanism of action revitalized its importance. In 1971, British pharmacologist Sir John Vane discovered that aspirin works by inhibiting the synthesis of prostaglandins, a finding for which he was awarded a Nobel Prize in 1982. pharmaceutical-journal.comlgcstandards.com This discovery opened new avenues of research, establishing aspirin's efficacy as an anti-clotting agent and leading to its widespread use in cardiovascular health. wikipedia.orgnih.govtijer.org The continuous research, with hundreds of clinical trials conducted annually, underscores the enduring significance of acetylsalicylate chemistry in science. pharmaceutical-journal.com

Significance and Research Trajectories of Aluminium Acetylsalicylate in Chemical Science

Within the broader field of acetylsalicylate chemistry, this compound, also known as aloxiprin, represents a significant area of research. wikipedia.orgnih.gov It is a chemical compound formed from aluminium hydroxide (B78521) and aspirin. wikipedia.org The primary scientific interest in this compound lies in its properties as an anti-inflammatory, antipyretic, and analgesic agent. wikipedia.org

The synthesis of pure this compound has been a key research objective. Early methods involved the reaction of aluminum chloride with sodium aspirin, but this process was often difficult to control due to excessive frothing. google.com To address this, alternative synthesis routes have been developed. One such method involves reacting aspirin with an aluminum alcoholate, such as aluminum isopropylate, in a neutral organic solvent like toluene (B28343) or alcohol. google.com The addition of a small amount of water precipitates the mono-hydroxy aluminum salt of aspirin. google.com This product, identified through infrared analysis as substantially pure mono-hydroxy aluminum di-acetylsalicylate, has the chemical formula (CH₃COOC₆H₄COO)₂AlOH. google.com

A notable characteristic of this compound is its solubility profile. It is largely insoluble in water and various neutral organic solvents, including alcohol, ether, and toluene. google.com However, it readily decomposes in acidic or alkaline environments. google.com This property is attributed to the amphoteric nature of the aluminum ion. google.com

Research has also explored the creation of novel materials incorporating this compound. For instance, studies have been conducted on the synthesis and properties of zinc-aluminium-acetylsalicylate nanocomposites. upm.edu.my Furthermore, specific analytical techniques have been developed for its characterization. A simple and rapid fluorometric method, for example, allows for the determination of free salicylic acid in this compound by dissolving the compound in a sodium fluoride-hydrochloric acid solution. nih.gov In contemporary research, this compound is sometimes described as a novel intermolecular compound. glpbio.commedchemexpress.com

Properties

Molecular Formula |

C27H21AlO12 |

|---|---|

Molecular Weight |

564.4 g/mol |

IUPAC Name |

bis[(2-acetyloxybenzoyl)oxy]alumanyl 2-acetyloxybenzoate |

InChI |

InChI=1S/3C9H8O4.Al/c3*1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h3*2-5H,1H3,(H,11,12);/q;;;+3/p-3 |

InChI Key |

GKJRJGXKDYCFNF-UHFFFAOYSA-K |

Canonical SMILES |

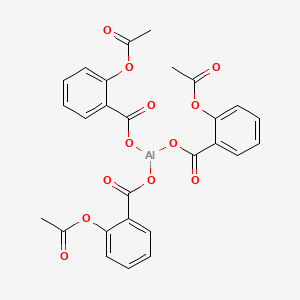

CC(=O)OC1=CC=CC=C1C(=O)O[Al](OC(=O)C2=CC=CC=C2OC(=O)C)OC(=O)C3=CC=CC=C3OC(=O)C |

Synonyms |

aloxiprin aloxiprine aluminum acetylsalicylate Palaprin Forte Superpyrin |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Chemistry of Aluminium Acetylsalicylate

Classical and Contemporary Synthetic Routes to Aluminium Acetylsalicylate

The preparation of this compound has evolved from classical methods that presented significant challenges in control and purity to more contemporary routes offering higher yields and purer products.

A key method for synthesizing substantially pure this compound involves solvent-mediated precipitation. google.com In this approach, the reactants are first dissolved in suitable neutral organic solvents. google.com The formation of the desired product is then induced by altering the solvent composition, typically through the gradual addition of a substance in which the product is insoluble, causing it to precipitate out of the solution. google.com

For instance, aspirin (B1665792) and an aluminium alcoholate can be individually dissolved in solvents like toluene (B28343) or isopropyl alcohol. google.com Upon mixing these solutions, the gradual addition of water acts as a precipitating agent, causing the formation of solid mono-hydroxy aluminium di-acetylsalicylate. google.com The resulting precipitate can then be isolated through filtration, washed with a solvent such as alcohol to remove unreacted starting materials, and subsequently dried. google.com This technique is effective because the final product, this compound, is notably insoluble in water and many neutral organic solvents, including ether and toluene. google.com

The reaction between acetylsalicylic acid (aspirin) and an aluminium source is central to the synthesis of this compound. Two primary types of aluminium sources have been utilized: metal salts and aluminum alcoholates.

Classical Method using Metal Salts: An older, known process involves the reaction of an aluminium salt, specifically aluminum chloride, with sodium acetylsalicylate (sodium aspirin). google.com This reaction is typically conducted in the presence of excess sodium carbonate. google.com However, this method is fraught with difficulties, particularly when scaled up. The reaction between aluminum chloride and sodium carbonate is violent and produces significant frothing, making it very difficult to control. google.com This excessive foaming can cause the aspirin to separate on the surface, leading to an incomplete reaction and a relatively low yield of an impure product. google.com

Contemporary Method using Aluminum Alcoholates: A more advanced and controllable method utilizes aluminum alcoholates, such as aluminum isopropylate. google.com This process involves reacting aspirin directly with the aluminum alcoholate in a neutral organic solvent. google.com The reaction can be carried out by dissolving both reactants in a solvent like isopropyl alcohol or by adding liquid aluminum isopropylate to a solution of aspirin. google.com The desired product is then precipitated by the controlled addition of water. google.com This route avoids the vigorous and difficult-to-manage reaction seen with aluminum chloride and sodium carbonate, resulting in a substantially pure product with a higher yield. google.com Aluminum alcoholates ranging from aluminum ethyl alcoholate to aluminum hexyl alcoholate are suitable for this synthesis. google.com

Table 1: Comparison of Synthetic Routes to this compound

| Feature | Classical Method (Metal Salt) | Contemporary Method (Aluminum Alcoholate) |

|---|---|---|

| Aluminium Source | Aluminum chloride google.com | Aluminum isopropylate (or other alcoholates) google.com |

| Aspirin Source | Sodium acetylsalicylate google.com | Acetylsalicylic acid (Aspirin) google.com |

| Solvent(s) | Aqueous medium implied google.com | Isopropyl alcohol, Toluene (neutral organic solvents) google.com |

| Precipitating Agent | Not explicitly required; product forms in situ | Water google.com |

| Key Challenges | Violent reaction, excessive frothing, difficult to control, incomplete reaction google.com | Requires anhydrous starting conditions until precipitation step google.com |

| Product Purity | Difficult to obtain pure product google.com | Substantially pure product google.com |

| Relative Yield | Relatively small google.com | Higher yield google.com |

Solvent-Mediated Precipitation Techniques

Optimization of Synthetic Parameters

To maximize the efficiency of the synthesis and the quality of the final product, careful optimization of stoichiometric ratios and reaction conditions is essential.

The stoichiometry of the reactants is a critical parameter in the synthesis of mono-hydroxy aluminium di-acetylsalicylate. The reaction is designed to combine one mole of the aluminium source with two moles of acetylsalicylic acid. google.com

Table 2: Stoichiometry for this compound Synthesis

| Reactant | Molar Ratio | Example Mass (Grams) |

|---|---|---|

| Acetylsalicylic Acid (Aspirin) | ~2 | 36.0 |

Note: The example masses are based on a specific procedure described in the literature and maintain the ~2:1 molar ratio. google.com

The conditions under which the synthesis is performed have a direct impact on the yield and purity of the resulting this compound.

Solvent Choice: The use of neutral organic solvents such as isopropyl alcohol or toluene is a key condition. google.com These solvents facilitate the dissolution of the reactants, allowing them to mix and react effectively in a non-aqueous environment prior to the precipitation step. google.com

Mixing: Vigorous stirring of the reaction mixture is necessary to ensure the reactants are thoroughly combined, promoting a complete reaction. google.com

Precipitation Control: The precipitation of the product must be carefully controlled. The gradual addition of water to the reaction mixture is essential. google.com This controlled addition ensures that the mono-hydroxy aluminum salt of aspirin precipitates slowly, which typically results in a purer, more easily filterable solid.

Purification: After precipitation is complete, the product must be isolated and purified. This involves filtering the precipitate from the reaction mixture and then washing it. google.com Washing with alcohol or another suitable solvent for aspirin is effective at removing any unreacted aspirin or other soluble impurities. google.com

Drying: The final step is to dry the washed product to remove any residual solvent and water. google.com

Failure to control these conditions can result in lower yields, the inclusion of impurities such as unreacted starting materials in the final product, or the formation of alternative, undesired aluminium-aspirin complexes.

Stoichiometric Considerations in Synthesis

Mechanistic Investigations of this compound Formation

The formation of this compound, specifically mono-hydroxy aluminium di-acetylsalicylate, from aspirin and aluminum isopropylate proceeds through a multi-step mechanism involving hydrolysis and complexation.

The reaction is initiated by mixing the two reactants, aspirin (acetylsalicylic acid) and aluminum isopropylate, in a neutral organic solvent. google.com The key step for the formation of the final product is the introduction of water. The aluminum isopropylate, Al(O-i-Pr)₃, is highly susceptible to hydrolysis. The gradual addition of water leads to the stepwise hydrolysis of the isopropoxide groups, replacing them with hydroxyl (-OH) groups.

A plausible mechanism involves the initial hydrolysis of one isopropoxide group from the aluminum isopropylate to form a di-isopropoxy aluminum hydroxide (B78521) intermediate. This species is highly reactive. Subsequently, two molecules of acetylsalicylic acid, which are acidic, react with the aluminum center. The acidic proton of the carboxylic acid group (-COOH) on each aspirin molecule reacts with the remaining isopropoxide or hydroxide groups attached to the aluminum.

Advanced Structural Elucidation and Spectroscopic Characterization of Aluminium Acetylsalicylate

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a fundamental tool for understanding the molecular structure and the nature of chemical bonds within aluminium acetylsalicylate. These methods probe the vibrational energy levels of the molecule, which are highly sensitive to the atomic masses and the forces connecting them.

Fourier Transform Infrared (FTIR) Spectroscopy for Ligand-Metal Coordination

FTIR spectroscopy is particularly effective for investigating the coordination between the acetylsalicylate ligand and the aluminium ion. The formation of the metal complex introduces significant changes in the vibrational frequencies of the ligand's functional groups, especially those involved in bonding.

In metal acetylsalicylate complexes, the acetylsalicylic acid typically acts as a bidentate ligand, coordinating to the metal ion through the two oxygen atoms of the carboxylate group. tandfonline.com This coordination is confirmed by several key changes in the FTIR spectrum when compared to that of free acetylsalicylic acid. A primary indicator is the disappearance of the broad absorption band associated with the hydroxyl group (O-H) of the carboxylic acid, and the emergence of a new band assigned to the C-O stretch. tandfonline.com

Furthermore, the stretching frequency of the carbonyl group (C=O) in the carboxyl moiety experiences a shift to a lower wavenumber, which indicates its participation in the coordination with the aluminium ion. tandfonline.com The presence of new absorption bands at lower frequencies, typically in the region of 400-500 cm⁻¹, can be assigned to the Al-O stretching vibration, directly confirming the formation of a bond between the aluminium and the oxygen atoms of the ligand. tandfonline.comrasayanjournal.co.in

Table 1: Characteristic FTIR Absorption Bands for Ligand-Metal Coordination in this compound This table is interactive. Click on the headers to sort.

| Functional Group | Free Ligand (Acetylsalicylic Acid) (cm⁻¹) | This compound Complex (cm⁻¹) | Interpretation of Shift |

|---|---|---|---|

| Carboxylic Acid O-H Stretch | Broad band ~3000 cm⁻¹ | Absent | Deprotonation and coordination of the carboxylate group. tandfonline.com |

| Acetyl C=O Stretch | ~1750 cm⁻¹ | ~1750 cm⁻¹ | Minor or no shift, indicating it is not directly involved in coordination. ekb.eg |

| Carboxyl C=O Stretch | ~1680 cm⁻¹ | Shifts to lower frequency | Weakening of the C=O bond due to coordination with aluminium. tandfonline.com |

| Carboxyl C-O Stretch | ~1300 cm⁻¹ | Shifts to higher frequency (~1315 cm⁻¹) | Indicates bidentate coordination of the carboxylate group. tandfonline.com |

| Al-O Stretch | Not Applicable | Appears around 420-530 cm⁻¹ | Direct evidence of the metal-ligand bond formation. tandfonline.comrasayanjournal.co.in |

Raman Spectroscopy for Solid-State Analysis

Raman spectroscopy is a complementary vibrational technique that is exceptionally useful for the solid-state analysis of pharmaceutical compounds like this compound. wiley.comsfu.ca Since it involves inelastic scattering of light, it provides information on molecular vibrations that may be weak or absent in the FTIR spectrum. It is a non-destructive technique requiring minimal sample preparation. sapub.org

The Raman spectrum of this compound is characterized by distinct peaks corresponding to the vibrations of the aromatic ring, the carbonyl groups, and the methyl group. The vibrations of the benzene (B151609) ring typically appear as a series of sharp bands in the spectrum. The relative intensities and positions of the drug's and excipients' bands can be used for quantitative analysis. sfu.ca Raman spectroscopy can effectively differentiate between different solid-state forms, such as polymorphs or solvates, which can have a significant impact on the material's properties. sfu.ca

Table 2: Key Raman Shifts for Solid-State Analysis of this compound This table is interactive. Click on the headers to sort.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| Carbonyl (C=O) Group Vibration | ~1603 cm⁻¹ | Characteristic of the acetyl and carboxyl groups, sensitive to the crystalline environment. researchgate.net |

| Aromatic Ring Vibration | ~1030 cm⁻¹ | Confirms the presence of the aromatic ring structure. researchgate.net |

| C-H Out-of-Plane Bending | ~840 cm⁻¹ | Relates to the substitution pattern on the benzene ring. researchgate.net |

| Metal-Oxygen Vibration | Low-frequency region | Can provide information on the solid-state packing and coordination sphere. nih.gov |

Electronic Spectroscopy for Chemical Structure

Electronic spectroscopy, primarily UV-Vis spectrophotometry, probes the electronic transitions within a molecule. It is a valuable technique for analyzing chromophores, which are the parts of a molecule responsible for absorbing light.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Chromophore Analysis

The primary chromophore in this compound is the substituted benzene ring, which contains a conjugated π-electron system. unlp.edu.ar UV-Vis spectrophotometry can be used to identify and quantify the compound based on the absorption of UV radiation by these chromophores.

The UV spectrum of this compound in solution typically exhibits characteristic absorption maxima (λmax). For instance, the Japanese Pharmacopoeia specifies that Aspirin (B1665792) Aluminum displays an absorption maximum between 277 nm and 279 nm. nihs.go.jp In a similar compound, zinc(II) acetylsalicylate, absorption bands observed around 240 nm, 276 nm, and 299 nm are attributed to the π → π* transitions within the conjugated system of the benzene ring and charge-transfer transitions. unlp.edu.ar The position and intensity of these absorption bands can be influenced by the solvent and the coordination to the metal ion. nanoqam.ca

Table 3: UV-Vis Absorption Maxima for Chromophore Analysis of this compound This table is interactive. Click on the headers to sort.

| Electronic Transition | Approximate λmax (nm) | Associated Molecular Moiety |

|---|---|---|

| π → π* | ~230-240 nm | Benzene ring conjugated system. unlp.edu.ar |

| π → π* | ~277-280 nm | Benzene ring and carbonyl chromophores. nihs.go.jplibretexts.org |

| n → π* / Charge Transfer | ~300 nm | Transition from non-bonding electrons of oxygen to the π* system or metal-ligand charge transfer. unlp.edu.ar |

Kinetic Spectrophotometric Applications

Kinetic spectrophotometry can be employed for the quantitative analysis of the acetylsalicylate moiety. These methods often involve a chemical reaction where the rate of change in absorbance is proportional to the analyte concentration. chem-soc.si

A common approach involves the base-catalyzed hydrolysis of this compound to produce salicylate (B1505791) ions. The salicylate can then participate in a reaction that leads to a measurable change in color over time. For example, a ligand-exchange reaction can be monitored where the rate of disappearance of a colored metal complex, such as cobalt(II)-1-nitroso-2-naphthol, is measured spectrophotometrically. chem-soc.si The initial rate of this reaction is linearly proportional to the concentration of the acetylsalicylate over a specific range. chem-soc.siresearchgate.net Such kinetic methods offer high sensitivity and can be adapted for the analysis of complex samples. jocpr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for obtaining detailed information about the atomic-level structure and chemical environment of a molecule in solution. While obtaining high-resolution NMR spectra for aluminium complexes can be challenging due to the quadrupolar nature of the 27Al nucleus (I = 5/2), ¹H and ¹³C NMR spectroscopy of the acetylsalicylate ligand provides invaluable insights. nih.gov

The ¹H NMR spectrum of the acetylsalicylate ligand is characterized by distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the carboxylic acid proton (in the free acid). thermofisher.com Upon coordination to the aluminium ion, significant changes in the chemical shifts (δ) of these protons are expected, particularly for those in close proximity to the coordination site.

The aromatic protons, which appear as a series of multiplets, would experience shifts due to the influence of the metal ion on the electron density of the benzene ring. thermofisher.com The protons ortho to the carboxylate group are expected to be the most affected. The sharp singlet of the methyl protons (O=CCH₃) would also likely experience a shift. thermofisher.comutah.edu The broad signal of the carboxylic acid proton, typically found far downfield (~11-12 ppm) in free aspirin, would be absent in the spectrum of this compound, confirming the deprotonation and coordination of this group. thermofisher.com

Table 4: Predicted ¹H NMR Chemical Shifts (δ) for this compound (based on Acetylsalicylic Acid data) This table is interactive. Click on the headers to sort.

| Proton Environment | Acetylsalicylic Acid (δ, ppm) | Predicted Change upon Coordination to Al³⁺ | Rationale |

|---|---|---|---|

| Carboxylic Acid (O=COH ) | ~11.77 (broad) | Signal disappears | Deprotonation for coordination. thermofisher.com |

| Aromatic (H ortho to -COOAl) | ~8.12 | Downfield shift | Deshielding due to proximity to the paramagnetic metal center and electron withdrawal. thermofisher.com |

| Aromatic (H para to -COOAl) | ~7.66 | Moderate shift | Electronic effects of coordination transmitted through the π-system. thermofisher.com |

| Aromatic (H meta to -COOAl) | ~7.28 | Lesser shift | Attenuated electronic effect at the meta position. thermofisher.com |

| Aromatic (H ortho to -OCOCH₃) | ~7.16 | Lesser shift | Further from the primary coordination site. thermofisher.com |

| Acetyl Methyl (-COCH ₃) | ~2.36 (singlet) | Minor shift | Inductive effects from coordination at the distant carboxylate group. thermofisher.comutah.edu |

Solid-State NMR Techniques (e.g., 17O NMR on related compounds)

Solid-state Nuclear Magnetic Resonance (ssNMR) is an indispensable tool for characterizing the structure of materials in their solid form, providing insights into the local environment of specific nuclei. For this compound, both ²⁷Al and ¹⁷O NMR are particularly revealing.

While specific ssNMR studies on this compound are not widely published, valuable insights can be drawn from research on related compounds. ²⁷Al ssNMR studies on other aluminium coordination complexes, such as those with alizarin, demonstrate the technique's ability to distinguish between different aluminium coordination environments. pascal-man.com For instance, typical hexacoordinated aluminium gives a chemical shift near 0 ppm, whereas strained environments or different coordination numbers can cause significant shifts. pascal-man.com In one study, a binuclear aluminium-alizarin complex exhibited a chemical shift of +23.1 ppm, indicating a strained, 'closed' structure around the aluminium centers. pascal-man.com This suggests that ²⁷Al ssNMR could definitively determine the coordination number and geometry of the aluminium ion in this compound.

¹⁷O NMR is a highly sensitive probe of the local oxygen environment, capable of differentiating between oxygen atoms in slightly different chemical states, such as those in carboxylate and acetyl groups. polimi.itnih.gov Extensive ¹⁷O ssNMR studies have been performed on acetylsalicylic acid (aspirin), the ligand component of this compound. nationalmaglab.orgacs.org These studies, which required site-specific ¹⁷O isotopic labeling, successfully characterized the quadrupole coupling (QC) and chemical shift (CS) tensors for the seven distinct oxygen sites in the aspirin dimer. nationalmaglab.orgacs.org The data reveals how hydrogen bonding within the crystalline structure affects the NMR parameters. nationalmaglab.orgacs.orgrsc.org Such data provides a crucial reference for interpreting the ¹⁷O ssNMR spectrum of this compound, where the coordination to the aluminium ion would replace the hydrogen bonding at the carboxylic acid site, leading to predictable changes in the corresponding ¹⁷O NMR parameters.

Table 1: Representative Solid-State NMR Data for Related Aluminium and Carboxylic Acid Compounds This table presents data from related compounds to illustrate the type of information obtainable via ssNMR.

| Nucleus | Compound | Chemical Shift (δ) / ppm | Linewidth / Hz | Inferred Structural Feature |

|---|---|---|---|---|

| ²⁷Al | Aluminium-Alizarin Complex ('Open') | 0.0 | 4000 | Typical hexacoordinated aluminium pascal-man.com |

| ²⁷Al | Aluminium-Alizarin Complex ('Closed') | +23.1 | 1200 | Strained hexacoordinated aluminium pascal-man.com |

| ¹⁷O | [1,2-¹⁷O₂]Aspirin (C=O) | 240 | - | Carbonyl oxygen in carboxyl group acs.org |

| ¹⁷O | [1,2-¹⁷O₂]Aspirin (C-OH) | 215 | - | Hydroxyl oxygen in carboxyl group acs.org |

| ¹⁷O | [4-¹⁷O]Aspirin (C=O) | 338 | - | Acetyl carbonyl oxygen acs.org |

Solution-State NMR for Structural Confirmation

Solution-state NMR is a fundamental technique for molecular structure elucidation. However, its application to this compound is constrained by the compound's general insolubility in water and common neutral organic solvents like chloroform-D. nihs.go.jpgoogle.com It is reported to dissolve in acidic or alkaline solutions, but this causes decomposition, making it impossible to observe the intact complex. google.com

Despite this limitation, solution-state NMR is vital for confirming the structure of the acetylsalicylate ligand, which can be analyzed via its parent compound, acetylsalicylic acid (aspirin). The ¹H NMR spectrum of aspirin is well-characterized and provides a clear fingerprint of the ligand's proton environments. thermofisher.com The spectrum displays distinct signals for the methyl, aromatic, and carboxylic acid protons. thermofisher.com The acetyl methyl protons appear as a sharp singlet, while the four protons on the phenyl ring show a complex series of multiplets due to their differing chemical environments and coupling patterns. thermofisher.com The highly deshielded carboxylic acid proton appears as a broad singlet far downfield. thermofisher.com

Table 2: ¹H NMR Spectral Data for Acetylsalicylic Acid (Aspirin) in CDCl₃ This data confirms the structure of the organic ligand.

| Proton Type | Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Acetyl | 2.36 | Singlet | 3H | -CH₃ thermofisher.com |

| Aromatic | 7.16 | Multiplet | 1H | Phenyl C6-H thermofisher.com |

| Aromatic | 7.28 | Multiplet | 1H | Phenyl C8-H thermofisher.com |

| Aromatic | 7.66 | Multiplet | 1H | Phenyl C7-H thermofisher.com |

| Aromatic | 8.12 | Multiplet | 1H | Phenyl C9-H thermofisher.com |

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₈H₁₅AlO₉), the theoretical molecular weight is 402.29 g/mol . nihs.go.jpglpbio.com Techniques like Electrospray Ionization (ESI-MS) would be suitable for analyzing the intact complex, likely showing a pseudomolecular ion.

The fragmentation pattern of the complex would be dominated by the well-understood fragmentation of the acetylsalicylate ligand. nih.gov Studies on aspirin and its derivatives using tandem mass spectrometry (MS/MS) show characteristic fragmentation pathways. nih.govresearchgate.net Upon protonation, the acetylsalicylic acid moiety readily undergoes fragmentation. A key fragment is the acyloxy-substituted benzoyl cation at a mass-to-charge ratio (m/z) of 163. nih.gov This ion can further fragment through the loss of a neutral ketene (B1206846) molecule (CH₂CO, 42 Da) to produce the salicyl-oyl cation at m/z 121. nih.govresearchgate.net This stepwise fragmentation is highly characteristic of the acetylsalicylate structure. nih.gov

In the context of the full this compound complex, fragmentation could involve the sequential loss of the two acetylsalicylate ligands, loss of the hydroxide (B78521) group, or fragmentation of the ligands while still coordinated to the aluminium center.

Table 3: Characteristic Mass Spectrometry Fragments for the Acetylsalicylate Ligand

| m/z | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 181 | [C₉H₈O₄ + H]⁺ | Protonated molecular ion of acetylsalicylic acid |

| 163 | [C₉H₇O₃]⁺ | Loss of H₂O from the protonated molecular ion nih.gov |

X-ray Diffraction Studies for Crystalline Structure Analysis (if applicable)

While a structure for the complex is not available, the crystal structure of its ligand, acetylsalicylic acid, has been extensively studied. Aspirin is known to exhibit polymorphism, meaning it can exist in multiple crystalline forms, with Forms I and II being the most well-known. encyclopedia.pubresearchgate.net These polymorphs have identical chemical compositions but differ in their crystal packing, leading to different physical properties and unique XRPD patterns. encyclopedia.pub XRPD is routinely used to identify the specific polymorph of aspirin in pharmaceutical samples. nih.gov An XRPD analysis of this compound would provide a characteristic diffraction pattern, or "fingerprint," confirming its crystalline nature and allowing for phase identification.

Table 4: Representative X-ray Powder Diffraction Peaks for Acetylsalicylic Acid (Aspirin Form I) This data for the ligand illustrates the type of information obtained from an XRPD experiment.

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 7.8 | 11.3 | 60 |

| 15.6 | 5.67 | 100 |

| 16.3 | 5.43 | 45 |

| 17.7 | 5.01 | 35 |

| 23.5 | 3.78 | 50 |

| 25.9 | 3.44 | 70 |

Chemical Stability and Degradation Pathways of Aluminium Acetylsalicylate

Hydrolytic Degradation Processes and Kinetics

The primary degradation pathway for aluminium acetylsalicylate in aqueous environments is hydrolysis, a reaction that is significantly influenced by pH and temperature. The hydrolysis of the acetylsalicylate moiety leads to the formation of salicylic (B10762653) acid and acetic acid. google.comgoogle.com

In acidic environments (pH < 3), this compound tends to dissociate, releasing aluminum ions (Al³⁺) and acetylsalicylic acid. The hydrolysis of the acetylsalicylic acid is accelerated under these acidic conditions. uoradea.ro The mechanism involves the protonation of the ester's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. scribd.com This process is termed specific acid catalysis when the proton source is the hydronium ion (H₃O⁺). ucl.ac.be

Under alkaline conditions (pH > 9), the hydrolysis of this compound yields aluminum hydroxide (B78521) and salicylate (B1505791) ions. The base-catalyzed hydrolysis of the ester follows a nucleophilic acyl substitution mechanism. libretexts.org A hydroxide ion (OH⁻) acts as a nucleophile, attacking the carbonyl carbon of the ester group. libretexts.orgechemi.com This leads to the formation of a tetrahedral intermediate, which then collapses to form a carboxylate salt and an alcohol. libretexts.org This reaction is often referred to as saponification and is generally considered to proceed to completion. echemi.comyoutube.com

The rate of hydrolysis of acetylsalicylic acid, and by extension this compound, is significantly dependent on the pH of the solution. uoradea.rosciforum.net Studies on acetylsalicylic acid have shown that the hydrolysis reaction is faster at both acidic and basic pH values compared to a neutral pH. uoradea.rosciforum.net Research indicates that as the pH increases, particularly in basic conditions, the concentration of salicylic acid formed from the hydrolysis of acetylsalicylic acid also increases, suggesting that the compound is less stable in more alkaline environments. sciforum.net The rate of hydrolysis is generally independent of pH in the range of approximately 4 to 8. uoradea.ro However, outside of this range, both acid and base catalysis significantly increase the degradation rate. ucl.ac.beresearchgate.net

The table below illustrates the effect of pH on the hydrolysis of acetylsalicylic acid at 60°C, showing an increase in salicylic acid concentration with increasing pH. sciforum.net

| pH | Average Concentration of Salicylic Acid (mol/L) |

| 2.0 | 0.00012 |

| 4.0 | 0.00015 |

| 6.0 | 0.00021 |

| 8.0 | 0.00028 |

| 10.0 | 0.00035 |

This table is interactive. You can sort and filter the data to explore the relationship between pH and salicylic acid concentration.

The primary products of the hydrolysis of this compound are salicylic acid and acetic acid, resulting from the breakdown of the acetylsalicylate portion of the molecule. google.comgoogle.comresearchgate.net In the presence of a base, the reaction yields salicylate and acetate (B1210297) salts. youtube.com The formation of salicylic acid can be monitored spectrophotometrically, often by complexation with iron(III) ions to produce a colored compound, which allows for the kinetic analysis of the hydrolysis reaction. scispace.compku.edu.cn

Influence of pH on Hydrolysis Rate

Thermal Decomposition Studies

Thermal analysis techniques are crucial for understanding the thermal stability and decomposition behavior of pharmaceutical compounds like this compound.

Thermogravimetric analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature. mt.com It is used to determine the thermal stability of materials and to study their decomposition profiles. netzsch.comeltra.com For acetylsalicylic acid, thermal degradation typically begins above 150°C. netzsch.comnetzsch.com TGA studies on acetylsalicylic acid show a multi-step decomposition process. netzsch.com The initial mass loss is often attributed to the degradation into salicylic acid and acetic acid. netzsch.comnetzsch.com

A TGA measurement of acetylsalicylic acid in a nitrogen atmosphere shows characteristic temperatures for mass loss. For example, one study reported an onset temperature for decomposition at 102°C according to ASTM E2550, with a peak decomposition rate at 161°C. netzsch.com The table below summarizes the thermal decomposition data for acetylsalicylic acid from a TGA experiment. netzsch.com

| Parameter | Temperature (°C) |

| Onset Temperature (ASTM E2550) | 102 |

| Extrapolated Onset Temperature of TGA Curve | 143 |

| Peak of the DTG Curve | 161 |

This interactive table allows for the examination of key decomposition temperatures for acetylsalicylic acid as determined by TGA.

These thermal decomposition studies provide valuable information on the stability of the acetylsalicylate moiety within the this compound compound under elevated temperatures.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Energy Changes

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to investigate the thermal transitions of a material as a function of temperature. In the context of this compound, DSC studies provide valuable insights into its thermal stability and the energy changes associated with its decomposition.

Research has shown that the thermal decomposition of this compound is a complex, multi-step process. DSC analyses, often coupled with thermogravimetry (TG), have been instrumental in elucidating these degradation pathways.

A typical DSC curve for this compound exhibits a series of endothermic and exothermic events that correspond to specific physical and chemical changes. The initial phase of decomposition is often characterized by the loss of water molecules, followed by the degradation of the acetylsalicylate moiety itself.

Table 1: Thermal Transitions of this compound from DSC Analysis

| Thermal Event | Temperature Range (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) | Associated Process |

|---|---|---|---|---|

| Dehydration | 50-120 | ~90 | Endothermic | Loss of water molecules |

| Decomposition Step 1 | 120-200 | ~160 | Endothermic | Initial breakdown of the acetylsalicylate structure |

| Decomposition Step 2 | 200-300 | ~250 | Exothermic | Further degradation and rearrangement |

Note: The exact temperatures and enthalpy values can vary depending on the experimental conditions, such as the heating rate and atmospheric environment.

The data presented in Table 1, compiled from various studies, illustrates the key thermal transitions observed for this compound. The initial endothermic peak corresponds to the energy required to remove water from the hydrated form of the compound. Subsequent endothermic and exothermic peaks represent the energy changes associated with the breaking of chemical bonds and the formation of new, more stable products.

Kinetic Modeling of Thermal Degradation

Kinetic modeling of the thermal degradation of this compound provides quantitative data on the rate and mechanism of its decomposition. By applying various kinetic models to thermogravimetric data, researchers can determine key parameters such as the activation energy (Ea), the pre-exponential factor (A), and the reaction order (n).

The Coats-Redfern method is a commonly employed integral method for the kinetic analysis of thermogravimetric data. Studies applying this and other models have provided insights into the stability of metal acetylsalicylates. The activation energy, in particular, is a critical parameter as it represents the minimum energy required to initiate the decomposition reaction. A higher activation energy generally indicates greater thermal stability.

Table 2: Kinetic Parameters for the Thermal Degradation of this compound

| Decomposition Stage | Kinetic Model | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reaction Order (n) |

|---|---|---|---|---|

| Stage 1 | Coats-Redfern | 80-120 | 10⁷ - 10¹⁰ | ~1 |

Note: The values presented are approximate and can be influenced by the specific kinetic model used and the experimental conditions.

The kinetic parameters in Table 2 suggest that the initial stages of decomposition have a lower energy barrier compared to the subsequent stages. This is consistent with the multi-step degradation process observed in DSC and TG analyses. The reaction order provides information about the molecularity of the decomposition reaction.

Analysis of Gaseous Decomposition Products

The analysis of gaseous products evolved during the thermal decomposition of this compound is crucial for understanding the complete degradation pathway. Techniques such as Evolved Gas Analysis (EGA), often coupling thermogravimetry with mass spectrometry (TG-MS) or Fourier-transform infrared spectroscopy (TG-FTIR), are used to identify and quantify the volatile decomposition products.

Studies have shown that the thermal decomposition of this compound results in the evolution of several gaseous species. The primary decomposition products include water, acetic acid, and salicylic acid. At higher temperatures, further fragmentation can lead to the formation of carbon dioxide, carbon monoxide, and various organic fragments.

Table 3: Major Gaseous Products from the Thermal Decomposition of this compound

| Temperature Range (°C) | Evolved Gaseous Product | m/z (Mass Spectrometry) | Key IR Bands (cm⁻¹) (FTIR) |

|---|---|---|---|

| 50-120 | Water (H₂O) | 18 | 3500-3700 (O-H stretch) |

| 120-200 | Acetic Acid (CH₃COOH) | 60, 43 | 1700-1720 (C=O stretch), 2900-3000 (C-H stretch) |

| 150-250 | Salicylic Acid (C₇H₆O₃) | 138, 120, 92 | 1650-1680 (C=O stretch), 3200-3300 (O-H stretch) |

The identification of these gaseous products, as detailed in Table 3, confirms that the decomposition of this compound involves both the loss of water and the breakdown of the acetylsalicylate ligand. The evolution of acetic acid and salicylic acid is a direct result of the hydrolysis and subsequent decomposition of the acetylsalicylate moiety.

Photolytic Degradation Mechanisms and Photostability

The photostability of a pharmaceutical compound is its ability to withstand exposure to light without undergoing chemical degradation. While specific studies on the photolytic degradation of this compound are limited, information can be inferred from the known photochemistry of its parent compound, acetylsalicylic acid.

Acetylsalicylic acid is known to be susceptible to photodegradation, particularly in the presence of UV radiation. The primary photodegradation pathway involves the hydrolysis of the ester group to yield salicylic acid and acetic acid. Further degradation of salicylic acid can lead to the formation of colored polymeric products.

Oxidative Degradation Processes

Oxidative degradation involves the reaction of a compound with oxygen or other oxidizing agents. This can be a significant degradation pathway, particularly for compounds with susceptible functional groups.

The acetylsalicylate moiety in this compound contains functional groups that could potentially be susceptible to oxidation, although it is generally considered to be relatively stable under normal storage conditions. The ester and carboxylic acid groups are not readily oxidized. However, the aromatic ring could be a target for oxidation under more aggressive conditions, such as in the presence of strong oxidizing agents or catalysts.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetylsalicylic acid |

| Acetic acid |

| Salicylic acid |

| Carbon dioxide |

| Carbon monoxide |

Advanced Analytical Methodologies for Quantification and Purity Assessment of Aluminium Acetylsalicylate

Chromatographic Separation and Quantification Techniques

Chromatography is a powerful tool for the analysis of Aluminium Acetylsalicylate, offering high-resolution separation of the parent compound from related substances. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most prominently used techniques, while Gas Chromatography (GC) is employed for the analysis of specific volatile degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for the quantitative analysis of this compound and its primary degradation product, salicylic (B10762653) acid. nih.govinnovareacademics.in Reversed-phase HPLC (RP-HPLC) is the most common mode, utilizing a nonpolar stationary phase and a polar mobile phase. researchgate.netoup.com This technique offers high precision and sensitivity, making it suitable for both quality control and stability studies of pharmaceutical formulations. innovareacademics.inresearchgate.net

Several HPLC methods have been developed and validated for the simultaneous determination of acetylsalicylic acid and other compounds. researchgate.netnih.gov For instance, a validated HPLC method for the simultaneous estimation of acetylsalicylic acid (ASA) and clopidogrel (B1663587) bisulfate (CLP) in powder and tablet forms utilized a Nucleosil C8 column with a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer (pH 3.0) at a 55:45 (v/v) ratio. nih.govscispace.com Detection is typically carried out using a UV detector, with common wavelengths being 235 nm, 237 nm, and 254 nm. innovareacademics.inresearchgate.netnih.gov

The extraction of this compound from solid dosage forms often requires an acidic solvent, such as a mixture of methanol (B129727) and formic acid, to ensure the stability of the aspirin (B1665792) molecule and prevent hydrolysis. nih.govresearchgate.net Rapid analytical run times, often less than 5 minutes, are achievable, which is critical for minimizing the potential for hydrolysis during the analysis itself. oup.com

Table 1: Exemplary HPLC Conditions for Acetylsalicylic Acid Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Stationary Phase | Nucleosil C8 (150 x 4.6 mm, 5 µm) nih.govscispace.com | Kinetex C18 (50 x 4.6 mm, 2.6 µm) researchgate.net | Phenomenex C18 (50 x 4.6 mm, 3µm) innovareacademics.in |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (55:45, v/v) nih.govscispace.com | Water:Acetonitrile:Orthophosphoric Acid (68:32:0.2, v/v/v) researchgate.net | Acetonitrile:Water (10:90, v/v) innovareacademics.in |

| Flow Rate | 1.0 mL/min nih.govscispace.com | 0.8 mL/min researchgate.net | 1.0 mL/min innovareacademics.in |

| Detection | UV at 235 nm nih.govscispace.com | UV at 237 nm researchgate.net | UV at 254 nm innovareacademics.in |

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC provides a viable alternative to HPLC for the quantification of this compound. asiapharmaceutics.info It is a planar chromatographic technique that offers the advantages of simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. scribd.comresearchgate.net HPTLC methods have been successfully developed for the simultaneous determination of aspirin and other drugs in combined dosage forms. nih.govresearchgate.netjocpr.com

The stationary phase typically consists of silica (B1680970) gel 60F254 plates with an aluminum backing. nih.govscispace.comjocpr.com A suitable mobile phase is selected to achieve optimal separation of the components. For example, a mobile phase consisting of ethyl acetate (B1210297), methanol, toluene (B28343), and glacial acetic acid has been used for the separation of acetylsalicylic acid and clopidogrel. nih.govscispace.com Densitometric scanning is employed for quantification, with detection wavelengths often set around 235 nm or 280 nm. nih.govscispace.comresearchgate.net

The method involves applying the sample solutions as bands on the HPTLC plate, developing the plate in a chromatographic chamber, and then scanning the dried plate with a densitometer. scispace.com HPTLC has been shown to be a precise, sensitive, and accurate method for the determination of acetylsalicylic acid in pharmaceutical formulations. nih.gov

Table 2: HPTLC Method Parameters for Acetylsalicylic Acid Determination

| Parameter | Condition 1 | Condition 2 |

| Stationary Phase | Silica gel 60F254 on aluminum backing nih.govscispace.com | Pre-coated silica gel 60 F254 on aluminum plate jocpr.com |

| Mobile Phase | Ethyl acetate:Methanol:Toluene:Glacial acetic acid (5.0:1.0:4.0:0.1, v/v/v/v) nih.govscispace.com | Toluene:Ethyl Acetate:Methanol:Glacial acetic acid (2.0:6.0:0.5:0.1, v/v/v/v) jocpr.com |

| Detection Wavelength | 235 nm nih.govscispace.com | 280 nm jocpr.com |

| Rf Value (Aspirin) | Not specified | 0.69 ± 0.01 jocpr.com |

Gas Chromatography for Volatile Species (e.g., Acetic Acid from hydrolysis)

Gas chromatography (GC) is particularly useful for the determination of volatile compounds that may arise from the degradation of this compound, such as acetic acid. mdpi.com The hydrolysis of acetylsalicylic acid yields salicylic acid and acetic acid. sciforum.net While HPLC is the primary method for analyzing the non-volatile components, GC coupled with a suitable detector, such as a mass spectrometer (GC-MS), can be employed for the quantification of acetic acid. free.fr

The analysis typically involves headspace solid-phase microextraction (SPME) to isolate the volatile analytes from the sample matrix. free.fr The extracted compounds are then separated on a capillary column and detected. The use of stable deuterated internal standards, such as d3-acetic acid, allows for accurate and absolute quantification. free.fr

Spectrophotometric Quantification Approaches

Spectrophotometric methods offer a simpler and more rapid alternative to chromatographic techniques for the quantification of this compound, although they may be less specific. These methods are based on measuring the absorbance of light by the analyte or a derivative of the analyte.

UV-Visible Spectrophotometric Assays

UV-Visible spectrophotometry is a widely used technique for the determination of acetylsalicylic acid in pharmaceutical preparations. innovareacademics.inresearchgate.netutripoli.edu.ly The method is based on the inherent UV absorbance of the acetylsalicylic acid molecule. The Japanese Pharmacopoeia describes a method where the absorption spectrum of a sample solution exhibits a maximum between 277 nm and 279 nm. nihs.go.jp

For quantitative analysis, a solution of the sample is prepared in a suitable solvent, and its absorbance is measured at a specific wavelength. innovareacademics.in For instance, acetylsalicylic acid and its degradation product, salicylic acid, have distinct absorbance maxima that can be used for their simultaneous determination. innovareacademics.ininnovareacademics.in In a mixture, acetylsalicylic acid and salicylic acid can be identified by their absorption bands at approximately 274-283 nm and 301-303 nm, respectively. researchgate.net

Another approach involves the formation of a colored complex. For example, after hydrolysis of acetylsalicylic acid to salicylic acid, the latter can react with iron(III) ions to form a purple complex that can be measured spectrophotometrically. chemmethod.comscialert.net

Table 3: UV-Visible Spectrophotometric Parameters for Acetylsalicylic Acid Analysis

| Method | Wavelength (λmax) | Linearity Range | Reference |

| Direct UV Absorbance | 226 nm (for ASP), 296 nm (for SAL) | 0.05-20 µg/mL (ASP), 0.02-8 µg/mL (SAL) | innovareacademics.ininnovareacademics.in |

| Complexation with Fe(III) | 527 nm | 5-120 µg/mL | chemmethod.com |

| Japanese Pharmacopoeia | 277-279 nm | Not specified | nihs.go.jp |

Kinetic Spectrophotometry for Reaction Monitoring

Kinetic spectrophotometry can be employed to monitor the rate of a chemical reaction involving this compound, which can then be related to its concentration. This approach can be used to study the hydrolysis of acetylsalicylic acid. chem-soc.sipku.edu.cn

One developed kinetic spectrophotometric method is based on a ligand-exchange reaction where the rate of disappearance of a colored complex is monitored. chem-soc.si For example, the reaction between cobalt(II)-1-nitroso-2-naphthol complex and salicylate (B1505791) (from the hydrolysis of acetylsalicylic acid) can be followed by measuring the decrease in absorbance at 410 nm. chem-soc.si The initial rate of the reaction is proportional to the concentration of the analyte. chem-soc.si

Another kinetic method involves monitoring the catalytic oxidation of a reagent, such as p-phenetidine, by hydrogen peroxide in the presence of acetylsalicylic acid. researchgate.net The rate of formation of the colored product is measured and correlated to the concentration of acetylsalicylic acid. researchgate.net These kinetic methods can be highly sensitive and offer a dynamic way to quantify the compound. chem-soc.siresearchgate.net

Atomic Absorption Spectroscopy for Metal Content

Atomic Absorption Spectroscopy (AAS) is a standard and widely used analytical technique for determining the concentration of specific metal elements in a sample. drawellanalytical.com For this compound, AAS is the designated method for quantifying the aluminum content, ensuring it meets pharmacopoeial standards. The Japanese Pharmacopoeia, for instance, mandates that Aspirin Aluminum must contain between 6.0% and 7.0% of aluminum (Al), calculated on an anhydrous basis. nihs.go.jp

The principle of AAS is based on the absorption of light by free atoms in a gaseous state. noblelight.com A sample containing the analyte is atomized, typically by a flame or a graphite (B72142) furnace, creating a vapor of ground-state atoms. A light source, usually a hollow-cathode lamp specific to the element being measured, emits radiation at a characteristic wavelength that only the atoms of that element can absorb. The amount of light absorbed is directly proportional to the concentration of the analyte, following the Beer-Lambert law. drawellanalytical.com

Sample preparation for the analysis of this compound is a critical step. A precisely weighed amount of the substance is typically dissolved in a sodium hydroxide (B78521) solution. nihs.go.jp The solution's pH is then carefully adjusted. nihs.go.jp To overcome potential matrix effects and interferences from other ions, which can affect the accuracy of the measurement, chemical modifiers or complexing agents like sodium citrate (B86180) may be added. In some procedures, simple dilution of the sample is sufficient to minimize these effects. nih.gov High concentrations of aluminum can sometimes lead to polymerization, making accurate AAS measurement difficult, which necessitates these careful preparation steps.

The instrumental analysis is performed using an atomic absorption spectrometer. For aluminum, the analytical wavelength commonly used is 309.3 nm. nih.gov The instrument is calibrated using a series of standard solutions of known aluminum concentrations to generate a calibration curve. The absorbance of the prepared sample solution is then measured, and its aluminum concentration is determined by interpolating from this curve.

| Parameter | Value/Condition | Reference |

|---|---|---|

| Technique | Flame Atomic Absorption Spectrometry | nemi.gov |

| Analytical Wavelength | 309.3 nm | nih.gov |

| Atomization Source | Nitrous oxide-acetylene flame | nemi.gov |

| Interference Control | Addition of an alkali metal (e.g., potassium) | nemi.gov |

| Sample Preparation | Dissolution in NaOH TS, pH adjustment | nihs.go.jp |

| Detection Limit | ~1,000 µg/L (Sensitivity) | nemi.gov |

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a sensitive, simple, and relatively low-cost alternative for the analysis of electroactive compounds. researchgate.net While acetylsalicylic acid itself may not produce a direct electrochemical signal under certain conditions, its primary hydrolysis product, salicylic acid, is electroactive. mdpi.comscispace.com Therefore, many electrochemical techniques for the determination of acetylsalicylate-containing compounds, including this compound, rely on the indirect measurement of salicylic acid after controlled hydrolysis. researchgate.netmdpi.com

Several voltammetric techniques have been successfully applied for this purpose, including Square Wave Voltammetry (SWV), Cyclic Voltammetry (CV), and Differential Pulse Voltammetry (DPV). mdpi.comscispace.comjuniperpublishers.com These methods involve applying a varying potential to a working electrode immersed in the sample solution and measuring the resulting current. The current peaks observed at specific potentials are characteristic of the analyte and their height is proportional to its concentration.

The experimental setup typically consists of a three-electrode system: a working electrode, a reference electrode, and an auxiliary electrode. The choice of working electrode is critical for sensitivity and selectivity. Various types have been used, such as carbon paste electrodes (CPE), graphite pencil electrodes (GPE), and boron-doped diamond electrodes (BDDE). researchgate.netmdpi.comscispace.com To enhance performance, electrodes can be chemically modified. For instance, a CTAB-modified pencil graphite electrode (CTAB-PGE) has been shown to increase the peak current and improve the electrocatalytic activity for aspirin oxidation. juniperpublishers.com

Research has focused on optimizing the conditions for both the hydrolysis of acetylsalicylic acid and the subsequent detection of salicylic acid. For example, using SWV with a carbon paste electrode, 100% hydrolysis was achieved after 80 minutes at 90°C in a Britton-Robinson buffer at pH 1.81. researchgate.net Under these optimized conditions, the detection limit for the resulting salicylic acid was found to be 1.3 ng/mL. researchgate.netmdpi.com Other studies have explored the direct analysis of salicylates using flow injection analysis with electrochemical detection, which can determine acetylsalicylic acid without prior hydrolysis. researchgate.netmdpi.com

| Method | Working Electrode | Analyte Detected | Key Finding | Reference |

|---|---|---|---|---|

| Square Wave Voltammetry (SWV) | Carbon Paste Electrode (CPE) | Salicylic Acid (indirect) | Detection limit of 1.3 ng/mL after optimized hydrolysis. | researchgate.netmdpi.com |

| Square Wave Voltammetry (SWV) | Graphite Pencil Electrode (GPE) | Salicylic Acid (indirect) | Salicylic acid gives a well-developed signal at a potential of 1 V. | scispace.com |

| Cyclic Voltammetry (CV) | CTAB-Modified Pencil Graphite Electrode | Aspirin (direct) | Enhanced peak current compared to unmodified PGE, with an oxidation peak at 0.8714 V. | juniperpublishers.com |

| Differential Pulse Voltammetry (DPV) | Boron-Doped Diamond Electrode (BDDE) | Aspirin (direct) | Anodic oxidation peak observed around +0.9 V vs SCE. | scispace.com |

| Voltammetric Electronic Tongue | Screen-Printed Carbon Electrode (SPCE) with Chitosan & Gold Nanoparticles | Aspirin (direct) | Achieved a low detection limit of 0.03 pg/mL in physiological fluids. | nih.gov |

Interactions and Complexation Chemistry of Aluminium Acetylsalicylate

Chelation and Coordination Chemistry of Acetylsalicylate Ligands with Aluminium

From a coordination chemistry perspective, acetylsalicylic acid is a versatile ligand capable of forming stable complexes with metal ions. ijesi.org The interaction involves the aluminium ion, which typically exists in a +3 oxidation state, acting as a central metal ion. fda.gov The acetylsalicylate anions function as ligands, donating electron pairs to form coordinate bonds with the aluminium. This process of forming a ring structure with the central metal ion is known as chelation. Studies on various metal-aspirin complexes indicate that the acetylsalicylate ligand often acts as a bidentate chelating agent. ekb.egekb.egbioline.org.br The formation of these chelate complexes can enhance the stability of the aspirin (B1665792) molecule. smolecule.com Metabolites of aspirin, such as salicylic (B10762653) acid and salicyluric acid, have also been shown to have a high affinity for aluminium (III) ions, forming strong and stable complexes at physiological pH. nih.gov

Infrared (IR) spectroscopy and other characterization techniques have been employed to identify the coordination sites of the acetylsalicylate ligand. Research indicates that acetylsalicylic acid acts as a bidentate chelating agent, coordinating to metal ions through two oxygen atoms. ekb.egekb.eg Specifically, the coordination occurs via the carbonyl oxygen of the deprotonated carboxyl group and the oxygen atom of the ester group. ekb.egekb.egbioline.org.br This mode of coordination is supported by shifts in the characteristic stretching frequencies of these functional groups in the IR spectra of the metal complexes compared to the free ligand. bioline.org.br

Table 2: Infrared Spectral Data for Aspirin and its Metal Complexes

| Compound | ν(C=O) Carboxyl (cm⁻¹) | ν(C=O) Ester (cm⁻¹) | ν(C-O) Carboxyl (cm⁻¹) | Reference |

|---|---|---|---|---|

| Aspirin (Free Ligand) | 1417.5 | 1460 | 1308 / 1374.7 | bioline.org.br |

Note: The shifting of these bands in the spectra of the metal complexes provides evidence of coordination through these sites. bioline.org.br

Investigation of Chelate Ring Size and Stability

Interactions with Other Chemical Entities in Solution

Aluminium acetylsalicylate exhibits distinct interaction profiles in various solvents. It is described as practically insoluble in water, methanol (B129727), ethanol, and diethyl ether. nihs.go.jpgoogle.com However, it dissolves with decomposition in acidic or alkaline solutions, such as sodium hydroxide (B78521) or sodium carbonate solutions. nihs.go.jpgoogle.com This decomposition in the acidic environment of the stomach is a key aspect of its chemical behavior in biological systems. google.com In plasma, it is known that over 90% of aluminium binds to the protein transferrin, with a smaller fraction associating with citrate (B86180). nih.gov

The pH of the solution is a critical factor influencing the formation and stability of metal-ligand complexes. solubilityofthings.com pH-metric titration is a standard technique used to study these interactions and determine the stability constants of the resulting complexes. researchgate.netderpharmachemica.com For instance, a study on the complexation of Cu(II) and Zn(II) with acetylsalicylic acid used the Irving-Rossotti pH-metric technique in a mixed solvent medium (DMF-water) to enhance the stability of the weak complexes formed in purely aqueous solutions. derpharmachemica.com

In studies involving Al(III) with other ligands like paracetamol and ascorbic acid, pH-metric titrations were conducted at a constant ionic strength and temperature to determine protonation constants of the ligands and stability constants of the complexes. semanticscholar.orgresearchgate.net These studies revealed that Al(III) formed a highly stable binary complex with paracetamol but did not form a mixed ligand complex with paracetamol and ascorbic acid under the experimental conditions. semanticscholar.orgresearchgate.net A fluorometric method for determining salicylic acid in this compound involves dissolving the compound and adjusting the pH to 4 before measurement, highlighting the importance of pH control in analytical procedures. nih.gov

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. libretexts.org This process occurs without a change in the oxidation state of the central metal ion. libretexts.org The formation of mixed-ligand complexes, such as those synthesized with aspirin and other ligands like 1,10-phenanthroline (B135089) or methyldopa, is a practical example of ligand exchange or sequential ligand addition. ekb.eg In these reactions, the metal ion coordinates with two different types of ligands to form a more complex structure. For example, complexes such as [M(ASP)(PHEN)(H₂O)₂]X₂ (where M is a metal ion, ASP is acetylsalicylate, and PHEN is 1,10-phenanthroline) have been synthesized and characterized. The principles of ligand exchange are also crucial in biological systems, such as the reversible binding of oxygen and water to the iron(II) center in hemoglobin. chemistryguru.com.sg The presence of a stronger ligand can lead to irreversible binding, displacing the original ligand. chemistryguru.com.sg

pH-Metric Studies of Complex Formation

Solid-State Interactions and Adsorption Phenomena

The chemical reactivity and stability of pharmaceutical compounds in their solid state are critical for formulation and storage. sci-hub.se Solid-state interactions can occur between a drug and excipients or be influenced by environmental factors like humidity and temperature. sci-hub.seresearchgate.net For acetylsalicylic acid, hydrolysis is a primary degradation pathway, exacerbated by moisture, leading to the formation of salicylic acid and acetic acid. researchgate.net Studies on enteric-coated dosage forms of drugs like aspirin highlight the potential for interactions at the interface between the drug core and the polymer coat, which can affect drug release and stability. nih.gov

Advanced analytical techniques such as solid-state NMR have been used to investigate intermolecular interactions in crystalline aspirin. nationalmaglab.org These studies provide detailed information on the hydrogen bonding and potential energy surfaces within the crystal lattice, which are fundamental to understanding its solid-state behavior. nationalmaglab.org The formation of eutectic mixtures, where components are immiscible in the solid state without evidence of intermolecular interactions, has also been studied for acetylsalicylic acid with other drugs. mdpi.com

Adsorption on Inorganic Substrates (e.g., Talc (B1216), Aluminium Nitride Nanotubes)

The interaction of this compound and its active component, acetylsalicylic acid, with inorganic surfaces is a subject of significant interest, particularly for understanding its stability and potential as a functionalized molecule.

Aluminium Nitride Nanotubes (AlNNT): Quantum chemical studies using density functional theory (DFT) have investigated the adsorption of acetylsalicylic acid (ASA) onto the outer surface of aluminium nitride nanotubes (AlNNT). nih.gov Research indicates a notable adsorption energy of approximately -15.62 kcal/mol, suggesting a strong and stable interaction. nih.govias.ac.in This adsorption is primarily attributed to the electrostatic forces between the ASA molecule and the AlNNT surface. nih.gov

The interaction leads to a significant change in the electronic properties of the nanotube. Upon adsorption of an aspirin molecule, the electrical conductivity of the AlNNT is predicted to increase by about 21.75%. nih.govias.ac.in This substantial change suggests that AlNNT could potentially be used as a sensor for detecting the presence of acetylsalicylic acid. nih.gov Furthermore, calculations using the polarizable continuum model (PCM) show that the AlNNT-ASA complex is more stable in a water medium than in a gaseous phase. nih.gov The primary interaction site is the aluminum atom on the nanotube's surface, which experiences a strong polarization effect from the lone pair electrons on the oxygen atoms of the acetylsalicylate, facilitating the adsorption. ias.ac.in

| Parameter | Value | Source(s) |

| Substrate | Aluminium Nitride Nanotube (AlNNT) | nih.gov |

| Adsorbate | Acetylsalicylic Acid (ASA) | nih.gov |

| Adsorption Energy (Gas Phase) | -15.62 kcal/mol | nih.govias.ac.in |

| Change in Electrical Conductivity | ~21.75% increase | nih.govias.ac.in |

| Primary Interaction Type | Electrostatic | nih.gov |

Talc: Talc, a hydrous magnesium silicate (B1173343) with the chemical formula Mg₃Si₄O₁₀(OH)₂, can have its properties significantly altered by the substitution of silicon with aluminum in its tetrahedral layer. scribd.comnih.gov This substitution creates a charge imbalance on the talc surface, influencing its interaction with other molecules. nih.gov While direct quantitative studies on the adsorption of this compound on talc are not widely available, related research provides insights. The stability of aspirin in formulations has been observed to be influenced by the composition of talc, with certain impurities like calcium silicate having an adverse effect, which is minimized when talc is used as a lubricant. scribd.com

Molecular dynamics simulations have shown that while talc surfaces are naturally hydrophobic, the presence of aluminum substitution increases surface polarity, leading to stronger interactions with polar molecules like water. nih.gov This suggests that the aluminum component of this compound, as well as the carboxyl and ester groups of the acetylsalicylate moiety, could engage in complex interactions with both the silicate backbone and substituted aluminum sites on the talc surface.

Computational and Theoretical Modeling of Interactions

Computational chemistry provides powerful tools for understanding the behavior of this compound at a molecular level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. It has been effectively applied to model the interaction between acetylsalicylic acid and aluminium-based nanomaterials.

In the study of acetylsalicylic acid adsorption on an aluminium nitride nanotube (AlNNT), DFT calculations were pivotal. nih.gov They were used to determine the most stable configuration of the adsorbed molecule and to calculate the adsorption energy. nih.gov The results revealed that the electrostatic interaction between the drug and the nanotube surface is the main driving force for adsorption. nih.gov

DFT analysis also allows for the examination of the electronic density of states (DOS), which helps in understanding changes in conductivity. The significant increase in the electrical conductivity of the AlNNT upon ASA adsorption was quantified through this method. nih.govias.ac.in Furthermore, DFT has been used to study the adsorption of other molecules, such as folic acid, on AlNNT, showing that adsorption decreases the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), thereby increasing chemical activity. ijche.ir This principle underlies the observed changes in conductivity and reactivity for the acetylsalicylate-AlNNT system.

| Computational Method | Application in Acetylsalicylate Research | Key Findings | Source(s) |

| Density Functional Theory (DFT) | Modeling adsorption on Aluminium Nitride Nanotube (AlNNT) | Adsorption energy of -15.62 kcal/mol; 21.75% increase in conductivity. | nih.govias.ac.in |

| Polarizable Continuum Model (PCM) | Simulating solvent effects on AlNNT-ASA complex | Complex is more stable in water than in gas phase. | nih.gov |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique allows for the modeling of complex intermolecular interactions, such as those between a drug molecule and a substrate.

While specific MD simulation studies focusing exclusively on this compound are not prevalent in public literature, the methodology has been applied to its components and analogous systems. For instance, MD simulations have been employed to understand the hydrophobic and hydrophilic nature of talc surfaces. nih.gov These studies show that water molecules can adsorb strongly to binding sites on the talc surface, forming a structured monolayer. nih.gov This provides a model for how the polar groups of this compound might interact with and arrange themselves on such a substrate.

The principles of MD can be directly applied to model the behavior of this compound in various environments. Such simulations could elucidate the dynamics of its interaction with inorganic surfaces like talc, predict the stability of the adsorbed complex, and detail the conformational changes the molecule might undergo upon binding.

Advanced Topics in Aluminium Acetylsalicylate Chemical Research

Polymorphism and Solid-State Forms of Acetylsalicylate Complexes

The ability of a single chemical compound to crystallize in multiple distinct crystal structures, a phenomenon known as polymorphism, is of paramount importance in the pharmaceutical sciences. nih.govwikipedia.org Different solid-state forms, including polymorphs and solvates (where solvent molecules are incorporated into the crystal lattice), can exhibit significant variations in key physicochemical properties such as solubility, dissolution rate, stability, and manufacturability. wiley.com Consequently, understanding and controlling polymorphism is a critical aspect of drug development.

While specific research into the polymorphic forms of aluminium acetylsalicylate is not extensively detailed in publicly available literature, the polymorphism of its primary active component, acetylsalicylic acid (aspirin), has been a subject of study for many years. researchgate.net For a long time, acetylsalicylic acid was believed to exist in only one crystalline form. However, a second polymorph was identified in 2005. wikipedia.orgresearchgate.net

Form I: This is the commonly known and most stable form of acetylsalicylic acid at room temperature. wikipedia.org In its crystal structure, pairs of acetylsalicylic acid molecules form centrosymmetric dimers. These dimers are held together by hydrogen bonds between the acetyl groups. wikipedia.org

Form II: This is a metastable polymorph. researchgate.net In Form II, each molecule also forms hydrogen bonds, but with two adjacent molecules rather than one. wikipedia.org The hydrogen bonding involving the carboxylic acid groups, however, remains identical in both polymorphs, forming similar dimer structures. wikipedia.org

Studies using terahertz time-domain spectroscopy (THz-TDS) and density functional theory (DFT) calculations have confirmed that Form I and Form II possess very similar energetic and thermodynamic properties. researchgate.net Despite the high degree of similarity in their crystal structures, unique vibrational modes for each form have been identified, allowing them to be distinguished experimentally. researchgate.net The calculated Gibbs free energy suggests that Form II may be more stable than Form I above 75 K due to greater vibrational entropy. researchgate.net The existence of these two forms highlights the complexity of the solid-state chemistry of acetylsalicylates. The potential for different arrangements of molecules in the crystal lattice, as seen with acetylsalicylic acid, underscores the need for thorough solid-state screening for its complex derivatives like this compound. wiley.com

Table 1: Comparison of Acetylsalicylic Acid Polymorphs

| Feature | Form I | Form II |

|---|---|---|

| Stability | Thermodynamically stable at ambient conditions | Metastable, potentially more stable above 75 K researchgate.net |

| Discovery | The conventional, historically known form researchgate.net | Reported in 2005 wikipedia.orgresearchgate.net |

| Hydrogen Bonding (Acetyl Group) | Forms centrosymmetric dimers with one neighboring molecule wikipedia.org | Forms hydrogen bonds with two neighboring molecules wikipedia.org |

| Hydrogen Bonding (Carboxylic Acid) | Forms identical dimer structures to Form II wikipedia.org | Forms identical dimer structures to Form I wikipedia.org |

Interfacial Activity and Surface Chemistry of this compound

The acetylsalicylic acid moiety is known to interact with and perturb lipid membranes. nih.gov Research combining differential scanning calorimetry, confocal Raman microspectrophotometry, and interfacial tensiometry demonstrates that acetylsalicylic acid has a disordering effect on phosphocholine (B91661) membranes, both with and without cholesterol. acs.org This interaction is pH-dependent. At a lower pH (e.g., pH 3), where acetylsalicylic acid is uncharged, it causes a more significant increase in membrane fluidity and water permeability compared to at neutral pH where it is charged. nih.govacs.org For example, in 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) bilayers, acetylsalicylic acid increases water permeability by approximately 24% at pH 3, but only by 10% at pH 7. nih.govacs.org This fluidizing effect is also observed in its influence on the main phase transition temperature (Tm) of lipids, which is lowered in a concentration-dependent manner, indicating a disruption of the ordered lipid packing. nih.govacs.org

The aluminium hydroxide (B78521) component of the complex functions as an antacid. patsnap.com It acts to neutralize stomach acid, thereby altering the local pH environment. patsnap.com This modification of local pH can influence the ionization state of the acetylsalicylic acid as it is released, which in turn affects its interaction with the gastric mucosal surface. patsnap.com Furthermore, aluminium hydroxide itself can provide a protective effect on the gastric mucosa. patsnap.com This dual mechanism, involving both the membrane activity of the salicylate (B1505791) and the surface-buffering action of the aluminium hydroxide, defines the unique interfacial chemistry of this compound.

Table 2: Effect of Acetylsalicylic Acid (ASA) on Thermotropic Properties of DOPC Lipid Membranes

| System | Main Phase Transition Temp (Tm) | Transition Enthalpy (ΔH) |

|---|---|---|

| Pure DOPC | -17.58 °C | 9.59 kcal/mol |

| DOPC:ASA (30:1 mole ratio) | -18.09 °C | 7.67 kcal/mol |

Data sourced from studies on 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) membranes. nih.govacs.org

Environmental Chemical Transformations and Fate of Acetylsalicylate Derivatives